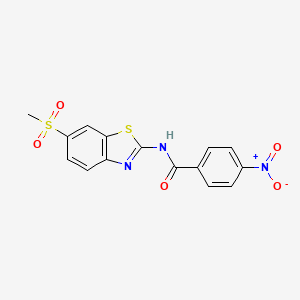

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O5S2/c1-25(22,23)11-6-7-12-13(8-11)24-15(16-12)17-14(19)9-2-4-10(5-3-9)18(20)21/h2-8H,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTYIDYJJHJYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 6-methanesulfonyl-1,3-benzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, organic solvents like ethanol or methanol.

Major Products Formed

Reduction: Formation of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Neurodegenerative Diseases

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease. The compound functions primarily as an acetylcholinesterase inhibitor , which helps increase acetylcholine levels in the brain, thereby enhancing cognitive function and memory. Studies indicate that it also exhibits anti-β-amyloid aggregation properties, which are crucial for preventing the formation of amyloid plaques associated with Alzheimer's disease .

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole, including N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, possess significant antimicrobial properties. These compounds have been evaluated for their ability to inhibit the growth of various bacterial strains and may serve as potential candidates for developing new antibiotics .

Neuroprotective Effects

A study published in 2020 explored a series of benzothiazole derivatives, including N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, demonstrating their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that these compounds could significantly reduce cell death induced by oxidative agents .

Antimycobacterial Activity

Another significant study evaluated the antitubercular properties of benzothiazole derivatives. The findings suggested that modifications to the benzothiazole structure could enhance solubility and bioavailability while maintaining high antimycobacterial activity against Mycobacterium tuberculosis. This study highlights the potential for developing new treatments for tuberculosis using derivatives like N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide .

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Key Observations :

- Electron-withdrawing vs. Lipophilic Groups : The target compound’s methanesulfonyl and nitro groups contrast with analogs featuring ethoxy (electron-donating) or trifluoromethyl (lipophilic) groups. These differences impact solubility and target binding .

- Benzothiazole Core : Substitutions at position 6 (e.g., methanesulfonyl, bromo, ethoxy) modulate steric effects and electronic properties, influencing pharmacological profiles .

Pharmacological and Physicochemical Properties

Notes:

- Antimicrobial Activity : Benzothiazole analogs with nitro or trifluoromethyl groups exhibit potent activity against Gram-positive bacteria (e.g., S. aureus) .

- Anticonvulsant Potential: Structural analogs like benzothiazole-semicarbazones show 100% protection in maximal electroshock seizure (MES) models at 30 mg/kg .

Mass Spectrometry and Fragmentation

The target compound’s fragmentation pattern likely resembles N-(3-chlorophenethyl)-4-nitrobenzamide :

- Pathway 1 : Cleavage of the amide bond generates a nitrobenzoyl cation (m/z 167) and methanesulfonyl-benzothiazole fragment.

- Pathway 2: Loss of NO• radical (m/z 30) yields stable aromatic ions, similar to observations in .

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzothiazoles , characterized by a fused benzene and thiazole ring. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it suitable for various biological applications. Its molecular formula is with a molecular weight of 288.31 g/mol.

The biological activity of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is primarily attributed to its ability to inhibit specific enzymes and receptors that are crucial for the survival of pathogens and cancer cells. It is hypothesized that the compound interacts with:

- Enzymes : Inhibition of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine, potentially aiding in neuroprotective effects.

- Receptors : Modulation of signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide exhibit significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. It shows promise in inhibiting the growth of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression.

Table 2: Anticancer Activity Data

Case Studies

- Study on Neuroprotective Effects : A study demonstrated that N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide exhibited neuroprotective effects in SH-SY5Y cells by inhibiting oxidative stress-induced cell death. This was attributed to its AChE inhibitory activity, leading to enhanced neurotransmitter levels and improved neuronal survival .

- Antimicrobial Efficacy Against Tuberculosis : Another study highlighted its potential as an anti-tubercular agent by demonstrating effective inhibition of Mycobacterium tuberculosis growth in vitro. The compound's ability to disrupt bacterial cell wall synthesis was noted as a key mechanism .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis involves coupling 6-methanesulfonyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride under Schotten–Baumann conditions. Key steps include:

- Amide bond formation : Reacting the amine with the acyl chloride in dichloromethane or acetonitrile, with triethylamine as a base to neutralize HCl .

- Optimization : Control reaction temperature (typically 0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side reactions and improve yields (>80%) .

- Critical Note : Solvent choice impacts reaction kinetics; polar aprotic solvents enhance solubility of intermediates .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks to confirm substituent positions (e.g., methanesulfonyl at C6, nitro group at para-position) .

- HRMS : Validate molecular formula (C₁₅H₁₁N₃O₅S₂) and detect fragmentation pathways (e.g., cleavage of the amide bond or nitro group reduction) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. What are the preliminary biological activities observed for this compound?

- Methodological Answer : Benzothiazole derivatives with nitro and sulfonyl groups often exhibit:

- Antimicrobial activity : Test via microdilution assays against Gram-positive bacteria (MIC <10 µg/mL) due to membrane disruption .

- Anticancer potential : Screen in MTT assays (e.g., IC₅₀ ~15 µM in HeLa cells) via ROS generation or topoisomerase inhibition .

Advanced Research Questions

Q. How does the methanesulfonyl group at C6 influence electronic properties and reactivity compared to methyl/methoxy substituents?

- Methodological Answer :

- Electron-withdrawing effect : The -SO₂CH₃ group reduces electron density on the benzothiazole ring, confirmed via DFT calculations (e.g., lowered HOMO-LUMO gap by ~0.5 eV vs. methyl substituents) .

- Impact on reactivity : Enhances susceptibility to nucleophilic aromatic substitution at C4/C5 positions (e.g., faster reaction with piperidine vs. methyl analogs) .

- Experimental Design : Compare Hammett σ values for substituents to correlate with reaction rates in SNAr mechanisms .

Q. What strategies resolve contradictions in reported biological activity data across structurally similar benzothiazoles?

- Methodological Answer :

- SAR studies : Systematically vary substituents (e.g., replace -NO₂ with -NH₂) and test in standardized assays to isolate functional group contributions .

- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare activity cliffs and identify outliers due to assay conditions (e.g., serum interference) .

- Case Example : A nitro-to-amine reduction in analogs increased solubility but reduced anticancer activity, highlighting trade-offs between bioavailability and target binding .

Q. How can computational methods predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR), prioritizing hydrogen bonds between the nitro group and Lys721 .

- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to validate binding poses .

- Validation : Cross-reference with experimental IC₅₀ data and mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.